

Synthesis and Characterization of 2-Cyclohexyl-5-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclohexyl-5-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Cyclohexyl-5-methylphenol**, a valuable chemical intermediate. The document details a robust synthesis protocol derived from established methodologies and presents a thorough characterization profile, including physical properties and predicted spectroscopic data.

Synthesis of 2-Cyclohexyl-5-methylphenol

The synthesis of **2-Cyclohexyl-5-methylphenol** is most effectively achieved through the Friedel-Crafts alkylation of p-cresol with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid. The following protocol is a synthesized procedure based on established methods for the alkylation of phenols and cresols.

Reaction Principle

The reaction proceeds via the protonation of cyclohexene by an acid catalyst to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich aromatic ring of p-cresol, primarily at the ortho position relative to the hydroxyl group due to its activating and ortho-, para-directing effects. The methyl group at the para position sterically hinders para-substitution, favoring the formation of the 2-substituted product.

Experimental Protocol

Materials:

- p-Cresol
- Cyclohexene
- p-Toluenesulfonic acid monohydrate (catalyst)
- Toluene (solvent)
- Sodium hydroxide solution (10%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography or recrystallization

Procedure:

- Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve p-cresol (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%) in toluene.

- **Reagent Addition:** Heat the mixture to a gentle reflux (approximately 110-120°C) with vigorous stirring. Slowly add cyclohexene (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
- **Reaction Monitoring:** After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a 10% sodium hydroxide solution to remove the acidic catalyst and any unreacted p-cresol. Separate the organic layer and wash it sequentially with water and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation, column chromatography on silica gel using a hexane:ethyl acetate gradient, or by recrystallization from a suitable solvent like hexane.

Synthesis Workflow Diagram

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Caption: Experimental workflow for the synthesis of **2-Cyclohexyl-5-methylphenol**.

Key Reaction Parameters

Parameter	Value/Range	Rationale
Reactants	p-Cresol, Cyclohexene	Readily available starting materials for Friedel-Crafts alkylation.
Catalyst	p-Toluenesulfonic acid	A mild, efficient, and easy-to-handle solid acid catalyst.
Solvent	Toluene	A suitable solvent that allows for the required reaction temperature.
Molar Ratio	p-Cresol : Cyclohexene (1 : 1.0-1.2)	A slight excess of the alkylating agent can drive the reaction to completion.
Temperature	110-120°C	Sufficient to promote the reaction without significant side product formation.
Reaction Time	3-6 hours	Typically sufficient for high conversion. Monitored by TLC.

Characterization of 2-Cyclohexyl-5-methylphenol

The identity and purity of the synthesized **2-Cyclohexyl-5-methylphenol** can be confirmed through various analytical techniques.

Physical and Chemical Properties

Property	Value	Source
CAS Number	1596-13-0	
Molecular Formula	C ₁₃ H ₁₈ O	
Molecular Weight	190.28 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	67-71 °C	
Boiling Point	135 °C at 2 mmHg	

Spectroscopic Data (Predicted)

As experimental spectra for **2-Cyclohexyl-5-methylphenol** are not readily available in the public domain, the following tables provide predicted spectroscopic data based on the chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.9	d	1H	Ar-H
~6.7	d	1H	Ar-H
~6.6	s	1H	Ar-H
~4.8	s	1H	-OH
~3.0	m	1H	Ar-CH-
~2.2	s	3H	Ar-CH ₃
1.2-1.9	m	10H	Cyclohexyl -CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ , ppm)	Assignment
~152	Ar-C-OH
~137	Ar-C-CH ₃
~130	Ar-C
~128	Ar-CH
~126	Ar-CH
~115	Ar-CH
~36	Ar-CH-
~32	Cyclohexyl -CH ₂ -
~27	Cyclohexyl -CH ₂ -
~26	Cyclohexyl -CH ₂ -
~21	Ar-CH ₃

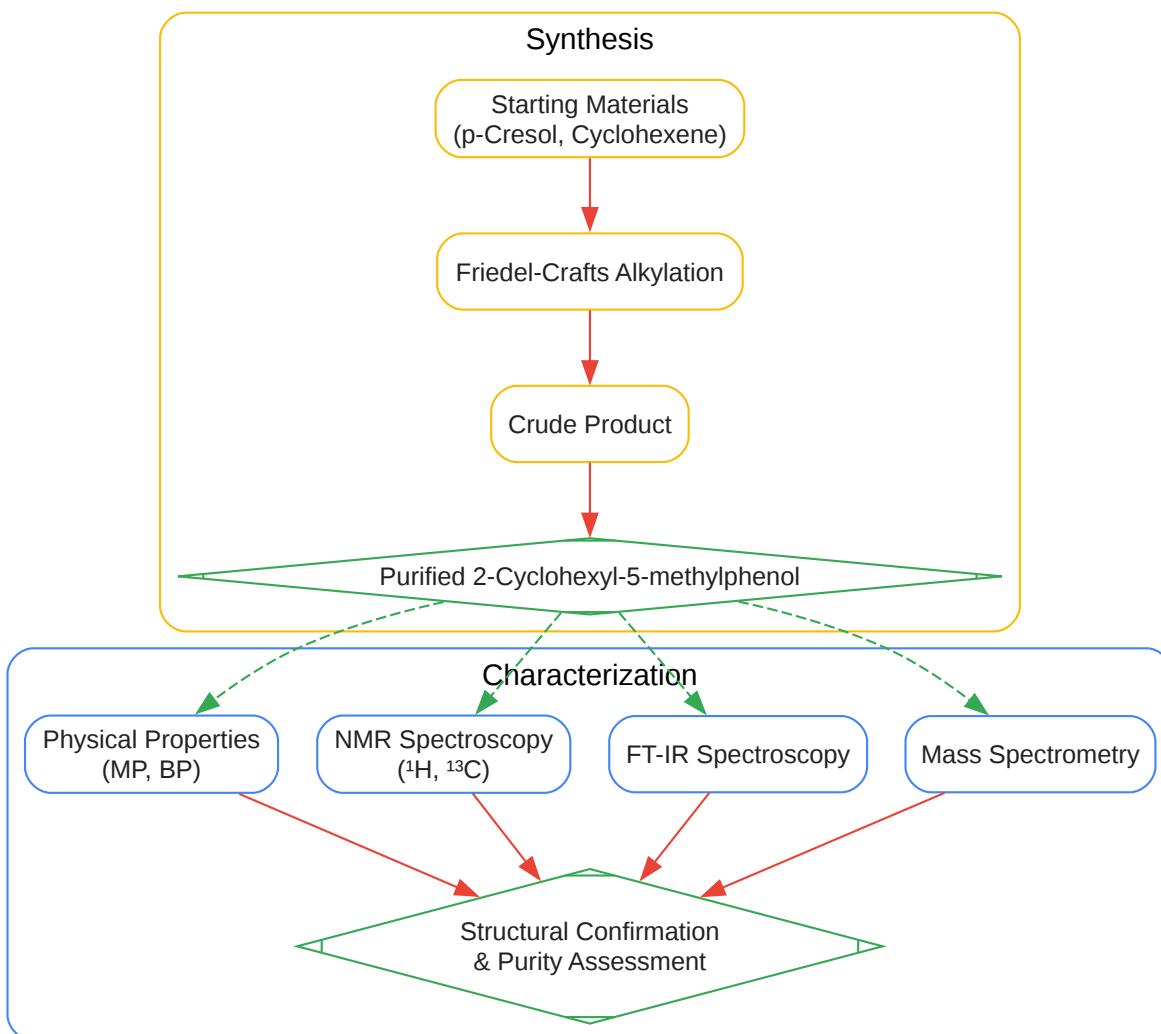
FT-IR (Fourier-Transform Infrared Spectroscopy):

Wavenumber (cm ⁻¹)	Functional Group
3600-3200 (broad)	O-H stretch (phenolic)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1600-1450	C=C stretch (aromatic ring)
1260-1180	C-O stretch (phenol)

MS (Mass Spectrometry):

m/z	Interpretation
190	$[M]^+$ (Molecular ion)
175	$[M - \text{CH}_3]^+$
107	$[M - \text{C}_6\text{H}_{11}]^+$ (Loss of cyclohexyl group)
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Logical Relationship of Synthesis and Characterization



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Caption: Logical flow from synthesis to characterization of **2-Cyclohexyl-5-methylphenol**.

Conclusion

This technical guide outlines a reliable and adaptable method for the synthesis of **2-Cyclohexyl-5-methylphenol** via Friedel-Crafts alkylation. The provided characterization data,

including physical properties and predicted spectroscopic information, will aid researchers in identifying and verifying the synthesized compound. This information is intended to support further research and development activities involving this important chemical intermediate.

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